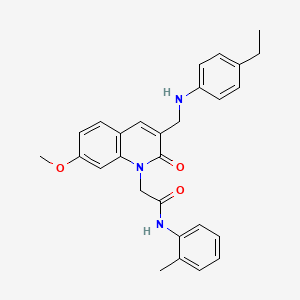

1-Benzhydryl-3-methoxy-3-methylazetidine

Übersicht

Beschreibung

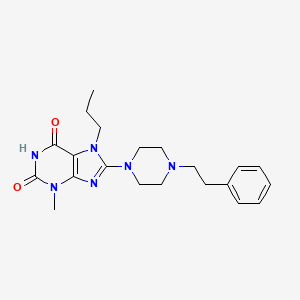

“1-Benzhydryl-3-methoxy-3-methylazetidine” is a chemical compound with the molecular formula C18H21NO . Its molecular weight is 267.37 . It is used for research and development .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzhydryl-3-methoxy-3-methylazetidine” include its molecular weight, which is 267.37 . Unfortunately, the available resources do not provide information on its density, melting point, boiling point, or flash point .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Benzhydryl-3-methoxy-3-methylazetidine, focusing on six unique fields:

Medicinal Chemistry

1-Benzhydryl-3-methoxy-3-methylazetidine: has shown potential in medicinal chemistry due to its unique structural properties. It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting central nervous system disorders. Its structural similarity to other bioactive compounds makes it a promising candidate for further exploration in drug discovery .

Organic Synthesis

In organic synthesis, 1-Benzhydryl-3-methoxy-3-methylazetidine serves as a valuable intermediate. Its azetidine ring can undergo various chemical transformations, making it useful for constructing complex molecules. This compound can be employed in the synthesis of heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals .

Catalysis

The unique structure of 1-Benzhydryl-3-methoxy-3-methylazetidine allows it to act as a ligand in catalytic processes. It can coordinate with metal centers to form complexes that catalyze a variety of chemical reactions. This application is particularly relevant in asymmetric synthesis, where the compound can help produce chiral molecules with high enantioselectivity .

Material Science

In material science, 1-Benzhydryl-3-methoxy-3-methylazetidine can be used to develop new polymers and materials with specific properties. Its incorporation into polymer backbones can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials. This makes it useful in the production of advanced materials for industrial applications .

Biological Studies

1-Benzhydryl-3-methoxy-3-methylazetidine: can be utilized in biological studies to investigate its effects on various biological systems. Researchers can study its interactions with enzymes, receptors, and other biomolecules to understand its potential as a therapeutic agent. Additionally, its biological activity can be assessed in vitro and in vivo to determine its efficacy and safety .

Pharmacology

In pharmacology, 1-Benzhydryl-3-methoxy-3-methylazetidine is explored for its potential pharmacological effects. It can be tested for its activity against different disease models, including neurological disorders, cancer, and infectious diseases. Understanding its pharmacokinetics and pharmacodynamics is crucial for developing it into a viable drug candidate .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-benzhydryl-3-methoxy-3-methylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-18(20-2)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZOHWCUJSNUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-methoxy-3-methylazetidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

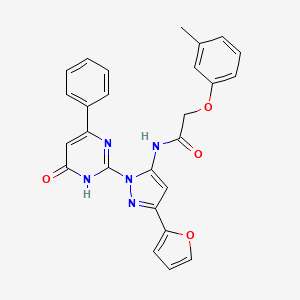

![N-(4-ethylphenyl)-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2504839.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2504842.png)

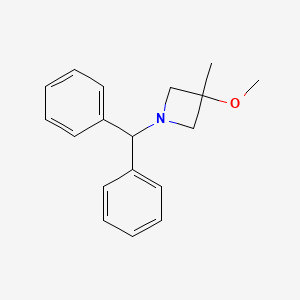

![2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2504843.png)

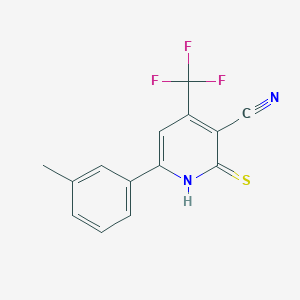

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2504844.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2504845.png)

![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2504853.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2504854.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2504856.png)